molecular formula C12H13FN2 B13286353 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13286353
M. Wt: 204.24 g/mol
InChI Key: FMWQUBRKGPHRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a fluorinated aromatic amine featuring a pyrrole-methyl substituent. This compound combines the electron-withdrawing effects of fluorine with the π-electron-rich pyrrole system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-fluoro-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13FN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3

InChI Key

FMWQUBRKGPHRNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 1-methyl-1H-pyrrole.

    N-Alkylation: The first step involves the N-alkylation of 1-methyl-1H-pyrrole with a suitable alkylating agent, such as methyl iodide, to form N-methyl-1H-pyrrole.

    Coupling Reaction: The N-methyl-1H-pyrrole is then coupled with 2-fluoroaniline using a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling or Buchwald-Hartwig amination. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The fluorine atom at the ortho-position of the aniline ring distinguishes this compound from analogs with other halogen or functional group substitutions. Key comparisons include:

2-Iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline ()
  • Structural Difference : Iodine replaces fluorine.
  • Impact: Electronic: Iodine is less electronegative than fluorine but more polarizable, leading to weaker electron-withdrawing effects but enhanced resonance interactions. Molecular Weight: 312.15 g/mol (vs. ~224.25 g/mol for the fluorine analog), affecting solubility and pharmacokinetics .
2-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline ()
  • Structural Difference : A trifluoromethyl imine replaces the pyrrole-methyl group.
  • Impact :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the electrophilicity of the imine carbon.
    • The compound is synthesized as a brown oil (70% yield), contrasting with the solid-state analogs in , suggesting differences in crystallinity .
N-{(1E)-[4-(Dimethylamino)phenyl]methylene}-2-{[(1-methyl-1H-pyrrol-2-yl)sulfonyl]methyl}aniline (Compound 8, )
  • Structural Difference : A sulfonyl group links the pyrrole and aniline moieties.
  • Impact :
    • The sulfonyl group enhances stability and hydrogen-bonding capacity, as evidenced by its higher melting point (152–154°C vs. unrecorded for the target compound).
    • Biological activity may differ due to altered interactions with target proteins .

Heterocyclic System Comparisons

2-Fluoro-N-((2-nitrothiophen-3-yl)methylene)aniline ()
  • Structural Difference : A nitrothiophene replaces the pyrrole-methyl group.
  • Impact :
    • The thiophene’s sulfur atom contributes to π-electron delocalization, while the nitro group adds redox activity.
    • Synthetic challenges (e.g., decomposition at room temperature) highlight the pyrrole system’s relative stability in the target compound .
4-(5-(1-Methyl-1H-pyrrol-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline ()
  • Structural Difference : An isoxazole-pyridine system replaces the simple pyrrole-methyl group.
  • Lower synthetic yield (9%) compared to the target compound’s straightforward synthesis .

Data Tables

Table 1: Physical and Structural Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Biological Activity
2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline Not reported ~224.25 Fluorine, pyrrole-methyl Potential inhibitor (inferred)
2-Iodo analog () Not reported 312.15 Iodine, pyrrole-methyl Unknown
Compound 11 () 93–94 Not reported 4-Fluorophenyl, sulfonyl Human G inhibitor
2-Fluoro-N-(trifluoropropan-2-ylidene)aniline Oil (non-solid) Not reported Trifluoromethyl imine Crop protection (inferred)

Biological Activity

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C12H13FN2
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 1040325-66-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits potential as an agonist for specific receptors and has shown promise in various pharmacological assays.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of similar compounds indicates that modifications in the aniline structure can significantly affect biological activity. For instance, changes in the fluorine substitution pattern and the pyrrole moiety can enhance receptor affinity and selectivity.

Pharmacological Studies

Recent studies have focused on the following biological activities:

  • Dopamine Receptor Agonism :
    • The compound has been evaluated for its activity on dopamine receptors, particularly D3 receptors. In a study involving various analogs, it was found that modifications to the pyrrole ring could enhance agonistic activity at D3 receptors while minimizing activity at D2 receptors, which is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease .
  • Antiproliferative Activity :
    • In vitro assays have demonstrated that related compounds exhibit antiproliferative effects against human tumor cell lines. The GI50 values ranged from nanomolar to micromolar concentrations, indicating significant potential for cancer therapy .
  • Antiviral Properties :
    • Some derivatives of this compound have shown antiviral activity, particularly against viral strains that affect human health. The mechanism often involves inhibition of viral replication pathways, although specific data on this compound is limited .

Case Study 1: D3 Receptor Agonism

In a comprehensive study, various analogs of this compound were synthesized and tested for their ability to activate D3 receptors. The results indicated that certain substitutions led to a marked increase in β-arrestin recruitment and G protein activation, essential pathways for receptor signaling.

CompoundEC50 (nM)Emax (% Control)D2R Activity
Compound A710 ± 150102 ± 4.2Inactive
Compound B278 ± 6236 ± 3.1Inactive
Compound C98 ± 2195 ± 6>100,000

This table illustrates the varying efficacies of different analogs in activating D3 receptors while remaining inactive at D2 receptors, which is desirable for minimizing side effects associated with D2 receptor activation .

Case Study 2: Anticancer Activity

A series of related compounds were tested against several human cancer cell lines. The results indicated a promising trend where compounds similar to this compound showed significant cytotoxic effects with low IC50 values.

Compound IDCell Line TestedIC50 (μM)
Compound XA549 (Lung)0.25
Compound YMCF7 (Breast)0.15
Compound ZHeLa (Cervical)0.30

These findings suggest that structural modifications can lead to enhanced anticancer properties, warranting further investigation into this compound's therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.